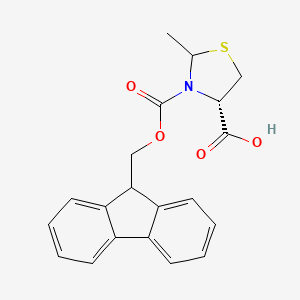

(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid

Vue d'ensemble

Description

Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid is a chemical compound used primarily in the field of organic chemistry. It is a derivative of thiazolidine, a heterocyclic compound containing both sulfur and nitrogen atoms. The Fmoc group (9-fluorenylmethoxycarbonyl) is commonly used as a protective group for amines in peptide synthesis, making this compound particularly useful in the synthesis of peptides and other complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid typically involves the reaction of 2-methylthiazolidine-4-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The Fmoc group is usually removed using a base like piperidine in an organic solvent.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Free amine derivatives.

Applications De Recherche Scientifique

Structure and Characteristics

- Molecular Formula : C₁₈H₁₉NO₄S

- Molecular Weight : 345.41 g/mol

- IUPAC Name : (4S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid

Peptide Synthesis

Fmoc-thiazolidine is widely used in peptide synthesis as a protecting group for amino acids. Its stability under various reaction conditions allows for selective deprotection, making it valuable in the synthesis of complex peptides.

Case Study: Synthesis of Antimicrobial Peptides

A study demonstrated the use of Fmoc-thiazolidine in synthesizing antimicrobial peptides, which showed enhanced activity against resistant bacterial strains. The incorporation of this compound facilitated the formation of cyclic peptides that exhibited improved stability and bioactivity compared to linear analogs.

Drug Development

The compound has been explored as a potential scaffold for drug development due to its ability to mimic natural amino acids while providing unique functional properties.

Case Study: Antiviral Agents

Research has indicated that derivatives of Fmoc-thiazolidine exhibit antiviral properties, particularly against HIV. The thiazolidine ring structure contributes to the binding affinity with viral proteins, suggesting a pathway for developing novel antiviral therapies.

Bioconjugation Techniques

Fmoc-thiazolidine can be utilized in bioconjugation techniques, allowing for the attachment of various biomolecules such as fluorescent tags or therapeutic agents to peptides.

Case Study: Targeted Drug Delivery

In a recent study, Fmoc-thiazolidine was employed to create targeted drug delivery systems by conjugating therapeutic agents to tumor-targeting peptides. This approach enhanced the specificity and efficacy of the treatment in preclinical models.

Material Science

Beyond biological applications, Fmoc-thiazolidine is also being investigated for its potential in material science, particularly in creating functionalized polymers and nanomaterials.

Case Study: Biodegradable Polymers

Research into biodegradable polymers incorporating Fmoc-thiazolidine showed promising results for environmental applications. These materials demonstrated controlled degradation rates and could be tailored for specific applications such as drug delivery systems or tissue engineering scaffolds.

Mécanisme D'action

The mechanism of action of Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid involves its ability to act as a protective group for amines. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides and other complex molecules. The thiazolidine ring can also interact with biological targets, potentially inhibiting enzyme activity or modulating biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid

- Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid

- trans-4-(Fmoc-methylaminomethyl)-cyclohexane carboxylic acid

- (1S,2S)-Fmoc-2-aminocyclohexane carboxylic acid

Uniqueness

Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid is unique due to its specific combination of the Fmoc protective group and the thiazolidine ring. This combination allows for selective reactions and interactions with biological targets, making it a valuable tool in both synthetic chemistry and biological research.

Activité Biologique

(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid (T4CA), a compound known for its diverse biological activities. This article explores its biological activity, particularly its antioxidant properties, antibacterial efficacy, and potential therapeutic applications.

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of thiazolidine derivatives, including the compound . A notable study demonstrated that thiazolidine derivatives could significantly enhance catalase activity, thereby mitigating oxidative stress in cellular environments. The binding affinity of these compounds to proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) was quantified, revealing high binding constants of and , respectively .

The mechanism by which these compounds exert their antioxidant effects involves the modulation of protein structure and bioactivity, leading to enhanced enzymatic activity. For instance, treatment with these derivatives has been shown to reduce apoptotic cell death induced by oxidative stress in A549 cells, a human lung carcinoma cell line .

Antibacterial Activity

Thiazolidine derivatives exhibit significant antibacterial properties. Research indicates that various thiazolidine-4-carboxylic acid derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that certain derivatives surpassed the effectiveness of standard antibiotics like ampicillin and streptomycin by 10–50 times .

Efficacy Against Specific Bacteria

The most active compounds showed minimum inhibitory concentrations (MIC) in the range of , particularly against Enterobacter cloacae and Escherichia coli. The structure-activity relationship revealed that modifications on the thiazolidine core significantly influenced antibacterial potency .

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in various fields:

- Oxidative Stress Management : Due to its ability to enhance catalase activity and reduce oxidative damage, this compound could be explored for protective roles in diseases characterized by oxidative stress.

- Infectious Diseases : Its potent antibacterial properties indicate possible applications in treating bacterial infections, especially those resistant to conventional antibiotics.

Case Studies

- Cell Proliferation Studies : In vitro studies using A549 cells demonstrated that treatment with thiazolidine derivatives could restore cell proliferation inhibited by oxidative stressors like high concentrations of vitamin C .

- Animal Studies : Animal models have shown that T4CA can exert protective effects on liver function when exposed to toxicants, supporting its role as an anti-toxic agent .

Propriétés

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-12-21(18(11-26-12)19(22)23)20(24)25-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCIGOQMPVAAGQ-VMHBGOFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.